molecular formula C8H9NO3 B1315786 Methyl 2-Methoxyisonicotinate CAS No. 26156-51-4

Methyl 2-Methoxyisonicotinate

Cat. No. B1315786
CAS RN: 26156-51-4
M. Wt: 167.16 g/mol
InChI Key: KVFSHVOCUQNUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Methoxyisonicotinate is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .


Synthesis Analysis

Methyl 2-Methoxyisonicotinate has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions . It is also used to synthesize boronic acids, which are used in the synthesis of medicines such as long-acting alcohols and pyridyl compounds .


Molecular Structure Analysis

The molecular formula of Methyl 2-Methoxyisonicotinate is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-11-7-5-6 (3-4-9-7)8 (10)12-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

Methyl 2-Methoxyisonicotinate is used as a reagent for cross-coupling reactions . It has been used as an intermediate in the synthesis of other medicines .


Physical And Chemical Properties Analysis

Methyl 2-Methoxyisonicotinate has a molecular weight of 167.16 g/mol . It has a boiling point of 33-35°C . The physical form of Methyl 2-Methoxyisonicotinate is solid .

Scientific Research Applications

Alkaline Hydrolysis and Electronic Interactions

Methyl 2-methoxyisonicotinate has been studied in the context of alkaline hydrolysis. Research by Campbell et al. (1970) compared the hydrolysis rates of methyl methoxypyridinecarboxylates, including methyl 2-methoxyisonicotinate, with analogous compounds. This study highlighted electronic interactions between the methoxy group and ring nitrogen in these compounds, providing insights into their chemical behavior (Campbell et al., 1970).

Catalytic Methylation

The potential use of methyl 2-methoxyisonicotinate in catalytic methylation processes was explored in a study by Yadav and Salunke (2013). They investigated the methylation of 2-naphthol using dimethyl carbonate, demonstrating a greener approach to producing important intermediates like 2-methoxynaphthalene (Yadav & Salunke, 2013).

Solvent Applications in Li-ion Batteries

Gu et al. (2000) identified 2-Methoxyethyl (methyl) carbonate, a related compound, as a useful solvent for rechargeable Li-ion batteries. Their research provided insights into conductivity–temperature relationships and glass-transition temperatures, enhancing understanding of solvent-assisted ion conduction mechanisms (Gu et al., 2000).

Role in Muscarine-like and Nicotine-like Agonists

Lambrecht and Mutschler (1975) discussed a compound related to methyl 2-methoxyisonicotinate, quaternary isoarecoline, noting its muscarine-like and nicotine-like agonist properties. This suggests potential applications in understanding neuroactive substances (Lambrecht & Mutschler, 1975).

Applications in Synthesis and Metallation

Epsztajn et al. (1989) explored the synthesis and metallation of compounds including 2-methoxyisonicotin-anilides. Their research provided methods for transforming picolinic and isonicotinic acids into trisubstituted pyridines, useful in chemical synthesis (Epsztajn et al., 1989).

Safety And Hazards

Methyl 2-Methoxyisonicotinate has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302+H312+H332;H319 . The precautionary statements are P260;P280;P312 .

Future Directions

Methyl 2-Methoxyisonicotinate has been gaining attention in various fields of research and industry. It is used in the synthesis of other medicines and as a reagent for cross-coupling reactions , indicating its potential for future applications in pharmaceutical research and development.

properties

IUPAC Name

methyl 2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSHVOCUQNUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557614
Record name Methyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methoxyisonicotinate

CAS RN

26156-51-4
Record name 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26156-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxyisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a solution of 2-chloroisonicotinic acid (10.0 g) in DMF (150 mL) was added a 28% solution of sodium methoxide in methanol (38.6 mL), and the mixture was stirred at 130° C. for 14 hr. Iodomethane (15.9 mL) was added to the reaction mixture at 80° C., and the mixture was stirred at 80° C. for 5 min. Water was added at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, and dried over anhydrous magnesium sulfate. After silica gel filtration, the solvent was evaporated under reduced pressure to give a crude product of the title compound (8.57 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38.6 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-chloroisonicotinate (5.23 g, 0.030 mol) and sodium methoxide (2.47 g, 0.045 mol) in 15 mL of dioxane was heated at reflux for 1.5 hours. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with methylene chloride. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to give 3.76 g (75%) of product as a yellow oil: Anal. Calc'd. for C8H9NO3: C, 57.48; H, 5.43; N, 8.38. Found: C, 57.07; H, 5.54; N, 8.34.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Methoxyisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Methoxyisonicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-Methoxyisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Methoxyisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Methoxyisonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Methoxyisonicotinate

Citations

For This Compound
5
Citations
AD Campbell, E Chan, SY Chooi… - Australian Journal of …, 1971 - CSIRO Publishing
… and only a 15% yield of the required methyl 2-methoxyisonicotinate is obtained. (ii) The alternative … A low yield of methyl 2-methoxyisonicotinate was obtained when methyl 2-bromoiso- …
Number of citations: 21 www.publish.csiro.au
AD Campbell, E Chan, SY Chooi, LW Deady… - Journal of the …, 1970 - pubs.rsc.org
… Methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate hydrolyse at ca. half the rate predicted from additive substituent effects, while methyl 4-methoxypicolinate reacts at the …
Number of citations: 1 pubs.rsc.org
BM Adger, R Bannister, NJ Lewis… - Journal of the Chemical …, 1988 - pubs.rsc.org
… Treatment of ester (13) with sodium methoxide in refluxing methanol l 1 gave partial conversion into the desired methyl 2-methoxyisonicotinate (14) in low yield, and surprisingly …
Number of citations: 2 pubs.rsc.org
HJ Jung, HJ Park, YG Shin, YS Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
Cafieic acid is a naturally occurring phenolic compound that is found in many fruits, vegetables, and herbs (eg sage), including coffee. 1-4 Caffeic acid and its analogues have attracted …
Number of citations: 1 koreascience.kr
H Tajuddin - 2013 - etheses.dur.ac.uk
… Synthesis of methyl 2-methoxyisonicotinate and methyl 2(trifluoromethyl)isonicotinate. ............................................................................................... 126 …
Number of citations: 4 etheses.dur.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.